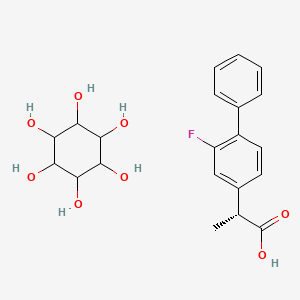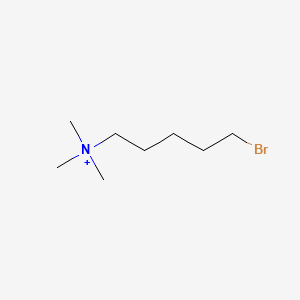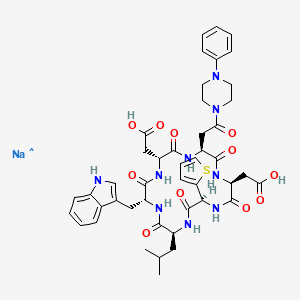![molecular formula C18H18N2O2 B10837561 7-[(2-Phenylamino-ethylamino)-methyl]-chromen-2-one](/img/structure/B10837561.png)
7-[(2-Phenylamino-ethylamino)-methyl]-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-165167 is a small molecule drug initially developed by Pfizer Inc. It is known for its role as a dopamine D4 receptor antagonist. This compound has been primarily investigated for its potential therapeutic applications in treating psychotic disorders .
Preparation Methods
The synthesis of PD-165167 involves several key steps:
Photochemical Bromination: The process begins with the photochemical bromination of 7-methylcoumarin using N-bromosuccinimide and azobis(isobutyronitrile) to produce benzylic bromide.
Preparation of N-Phenyl Ethylenediamine: This intermediate is prepared by reacting aniline with oxazolidone at 140°C.
Chemical Reactions Analysis
PD-165167 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive bromide intermediates.
Oxidation and Reduction:
Common Reagents and Conditions: Reagents such as N-bromosuccinimide, azobis(isobutyronitrile), aniline, and oxazolidone are commonly used in its synthesis.
Scientific Research Applications
PD-165167 has been extensively studied for its selectivity towards dopamine D4 receptors. Its primary application lies in the field of neuroscience, where it is used to investigate the role of dopamine D4 receptors in various psychotic disorders . Additionally, its potential therapeutic applications extend to other diseases where dopamine D4 receptor antagonism may be beneficial .
Mechanism of Action
PD-165167 exerts its effects by antagonizing dopamine D4 receptors. By binding to these receptors, it inhibits the action of dopamine, a neurotransmitter involved in regulating mood, cognition, and behavior. This antagonistic action helps in modulating the dopaminergic pathways, which are often dysregulated in psychotic disorders .
Comparison with Similar Compounds
PD-165167 is unique due to its high selectivity for dopamine D4 receptors. Similar compounds include other dopamine receptor antagonists such as:
Clozapine: A well-known antipsychotic that targets multiple dopamine receptors but lacks the selectivity of PD-165167.
Lurasidone: Another antipsychotic with activity at dopamine D2 and serotonin receptors, but not as selective for dopamine D4 receptors as PD-165167.
PD-165167 stands out for its specificity, making it a valuable tool in research focused on dopamine D4 receptor-related pathways .
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
7-[(2-anilinoethylamino)methyl]chromen-2-one |
InChI |
InChI=1S/C18H18N2O2/c21-18-9-8-15-7-6-14(12-17(15)22-18)13-19-10-11-20-16-4-2-1-3-5-16/h1-9,12,19-20H,10-11,13H2 |
InChI Key |
RNNKCHJUBXFBQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCCNCC2=CC3=C(C=C2)C=CC(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3S)-3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide](/img/structure/B10837482.png)

![2-[(3S,4S)-2-[4-[(3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxyphenyl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazol-3-yl]acetic acid](/img/structure/B10837493.png)
![N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide](/img/structure/B10837500.png)
![(E)-5-amino-N,5-dimethyl-N-[(2R)-1-[methyl-[(1R)-2-(methylamino)-2-oxo-1-phenylethyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]hex-2-enamide](/img/structure/B10837509.png)
![8-(1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[b]pyrrol-4-yl)-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837514.png)

![(2S)-2-[(E,1S)-1-[[(1S)-1-[(4-but-2-ynoxyphenyl)methyl]-2-hydroxy-2-oxo-ethyl]carbamoyl]-10-oxo-heptadec-2-enyl]-2-hydroxy-butanedioic acid](/img/structure/B10837528.png)
![(7Z)-18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837534.png)
![4-[4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl]-1-pyrrolidin-1-ylbutan-1-one](/img/structure/B10837538.png)
![(2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B10837545.png)
![3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide](/img/structure/B10837578.png)


